Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine ring and substituted with a 2-fluorophenyl group. The 6-hydroxy and 2-methyl groups on the thiazolo-triazol system may contribute to hydrogen bonding and steric effects, critical for interactions with biological targets.
Properties
IUPAC Name |
methyl 1-[(2-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c1-11-21-19-24(22-11)17(25)16(28-19)15(13-5-3-4-6-14(13)20)23-9-7-12(8-10-23)18(26)27-2/h3-6,12,15,25H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCFRTNMZMHOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound with potential pharmaceutical applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C21H20FN5O3S
- Molecular Weight : 441.5 g/mol
- CAS Number : 869344-34-3
The compound exhibits biological activity primarily through its interactions with specific targets in cellular pathways. The presence of the thiazolo-triazole moiety suggests potential inhibition of enzymes involved in nucleic acid metabolism and signaling pathways.
Antiviral Properties
Research indicates that compounds similar to this compound have shown promising antiviral activities. For instance, nucleoside analogs have been reported to inhibit Hepatitis B Virus (HBV) polymerase effectively. A related study demonstrated that certain analogs exhibited an IC50 value as low as 120 nM against HBV polymerase, indicating strong antiviral potential .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar thiazole and triazole derivatives have been evaluated for their antibacterial efficacy. The presence of hydroxyl groups enhances solubility and bioavailability, which may contribute to their effectiveness against various microbial strains.
Study on Antiviral Efficacy
A study focused on the synthesis and evaluation of thiazole derivatives revealed that some compounds exhibited significant antiviral activity against HBV. The prodrugs developed from these compounds showed enhanced cellular uptake and bioactivation, leading to improved efficacy in inhibiting viral replication .
Antimicrobial Testing
In vitro testing of thiazole derivatives indicated a broad spectrum of antimicrobial activity. Compounds with similar structural features to this compound were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate
This analog () replaces the target compound’s 2-fluorophenyl with a 3-fluorophenyl group, which may reduce steric hindrance in planar binding pockets. The ethyl ester (vs. The piperazine ring introduces two additional nitrogen atoms, improving aqueous solubility and hydrogen-bonding capacity. These modifications suggest utility in central nervous system (CNS)-targeted therapies, though fluorophenyl positional isomers often exhibit divergent bioactivity profiles .
Methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
The pyrazolo-pyridine core () replaces the thiazolo-triazol system, altering electronic properties. The thiophen-2-yl group introduces sulfur-mediated interactions (e.g., metal coordination) absent in the target compound. This substitution may enhance binding to enzymes like cytochrome P450 or kinases, where heteroaromatic diversity is critical.
Fipronil and Ethiprole
The target compound’s 2-fluorophenyl group mirrors fipronil’s halogenated aryl moiety, which disrupts insect GABA receptors. However, the thiazolo-triazol core lacks the pyrazole sulfinyl group critical for fipronil’s insecticidal activity. This suggests the target compound may require additional functionalization for pesticidal efficacy .
Research Findings and Limitations
- Structural Insights : The thiazolo-triazol system’s rigidity (vs. pyrazolo-pyridine) may confer metabolic stability but reduce conformational flexibility for target binding.
- Fluorine Effects : The 2-fluorophenyl group balances electron-withdrawing properties and steric bulk, a common strategy in drug design to optimize potency and pharmacokinetics.
- Data Gaps: No explicit biological data (e.g., IC50, solubility) are available in the provided evidence, necessitating further experimental validation of hypothesized properties.
Q & A
Basic: What are the standard synthetic protocols for preparing Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate?
Answer:
The synthesis involves multi-step reactions:
Core formation : The thiazolo[3,2-b][1,2,4]triazole moiety is synthesized via cyclization of thiourea derivatives with α-haloketones under acidic conditions (e.g., HCl/EtOH).
Functionalization : The 2-fluorophenyl group is introduced through nucleophilic substitution or Friedel-Crafts alkylation.
Piperidine coupling : The piperidine-4-carboxylate group is attached using reductive amination or Mitsunobu reactions.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure purity.
Characterization : IR confirms hydroxy and carbonyl groups (1650–1750 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions (e.g., fluorophenyl aromatic protons at δ 7.1–7.5 ppm) .
Basic: Which spectroscopic and computational methods are used to validate the compound’s structure?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., OH stretch at 3200–3600 cm⁻¹, ester C=O at ~1720 cm⁻¹).
- NMR : ¹H NMR distinguishes aromatic protons (integration ratios) and piperidine methylene signals (δ 1.5–2.5 ppm). ¹³C NMR confirms quaternary carbons in the heterocyclic core.
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen-bonding networks (e.g., O–H⋯N interactions in packing) .
Advanced: How can researchers optimize reaction conditions for the thiazolo-triazole core synthesis?
Answer:
- Design of Experiments (DoE) : Systematic variation of temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst load (e.g., p-toluenesulfonic acid) to maximize yield.
- Flow Chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce side reactions via precise control of residence time and mixing .
- Kinetic Analysis : Monitor intermediate formation via in-situ FTIR or HPLC to identify rate-limiting steps .
Advanced: How to resolve contradictions between computational ADME predictions and experimental pharmacokinetic data?
Answer:
- Validation of Models : Compare SwissADME predictions (lipophilicity, solubility) with experimental data from:
- Lipophilicity : Shake-flask (logP) or immobilized artificial membrane (IAM) assays.
- Solubility : Equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid.
- In Vitro Assays : Use Caco-2 cells for permeability and human liver microsomes for metabolic stability. Discrepancies may arise from unaccounted protein binding or active transport mechanisms .
Advanced: What strategies address ambiguities in NMR assignments for complex heterocycles?
Answer:
- 2D NMR : COSY and HSQC correlate proton-proton and proton-carbon connectivity, resolving overlapping signals in the thiazolo-triazole region.
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track nitrogen/carbon environments.
- DFT Calculations : Predict chemical shifts using Gaussian or ADF software and compare with experimental data .
Advanced: How does crystallographic data inform hydrogen-bonding interactions in the solid state?
Answer:
- SHELX Refinement : O–H⋯N hydrogen bonds (e.g., 6-hydroxy group to triazole nitrogen, d = 2.8–3.0 Å) stabilize crystal packing.
- Thermal Ellipsoids : Analyze displacement parameters to assess rigidity of the piperidine ring.
- Comparative Analysis : Overlay structures with analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to evaluate steric effects .
Basic: What are the critical purity criteria for this compound in biological assays?
Answer:
- Chromatographic Purity : ≥95% by HPLC (C18 column, acetonitrile/water + 0.1% TFA).
- Elemental Analysis : C, H, N content within ±0.3% of theoretical values.
- Residual Solvents : GC-MS to ensure compliance with ICH guidelines (e.g., ethanol <500 ppm) .
Advanced: How to design SAR studies targeting the fluorophenyl and hydroxy groups?
Answer:
- Analog Synthesis : Replace 2-fluorophenyl with 2-chloro or 2-methyl derivatives to probe electronic effects.
- Hydroxy Group Modifications : Acetylate or methylate the 6-hydroxy group to assess hydrogen-bonding requirements.
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to correlate substituents with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
